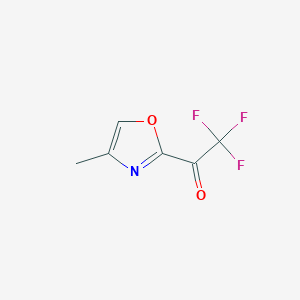

4-Methyl-2-trifluoroacetyloxazole

Description

4-Methyl-2-trifluoroacetyloxazole is a heterocyclic organic compound featuring a five-membered oxazole ring substituted with a methyl group at position 4 and a trifluoroacetyl group (-COCF₃) at position 2. The oxazole core contributes to its aromaticity and electron-deficient character, while the trifluoroacetyl group enhances electrophilicity and metabolic stability. This compound is of interest in medicinal and agrochemical research due to the bioactivity of oxazole derivatives, particularly those with fluorine-containing substituents, which often improve lipophilicity and bioavailability .

Properties

CAS No. |

167405-30-3 |

|---|---|

Molecular Formula |

C6H4F3NO2 |

Molecular Weight |

179.1 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(4-methyl-1,3-oxazol-2-yl)ethanone |

InChI |

InChI=1S/C6H4F3NO2/c1-3-2-12-5(10-3)4(11)6(7,8)9/h2H,1H3 |

InChI Key |

JZQUPBRFMXXGEB-UHFFFAOYSA-N |

SMILES |

CC1=COC(=N1)C(=O)C(F)(F)F |

Canonical SMILES |

CC1=COC(=N1)C(=O)C(F)(F)F |

Synonyms |

Ethanone, 2,2,2-trifluoro-1-(4-methyl-2-oxazolyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Trifluoromethyloxazole

Unlike 4-Methyl-2-trifluoroacetyloxazole, 2-trifluoromethyloxazole substitutes the trifluoroacetyl group with a trifluoromethyl (-CF₃) moiety. This reduces electrophilicity at position 2 but increases steric bulk. Studies indicate that trifluoromethyl groups enhance thermal stability, whereas trifluoroacetyl groups improve reactivity in nucleophilic acyl substitutions .

4-Methyl-2-acetyloxazole

Replacing the trifluoroacetyl group with an acetyl (-COCH₃) group diminishes electron-withdrawing effects, lowering the compound’s reactivity in electrophilic substitutions. The trifluoroacetyl derivative exhibits ~10× higher acidity (pKa ~1.5) compared to the acetyl analog (pKa ~3.2), influencing its solubility and interaction with biological targets.

Trifluoroacetyl-Containing Heterocycles

5-Trifluoromethyl-4-nitro-2-isoxazoline (from )

This isoxazoline derivative, synthesized via trifluoromethylation of 4-nitro-2-isoxazole, shares a fluorine-rich substituent but differs in ring structure (isoxazoline vs. oxazole). The nitro group in isoxazoline enhances oxidative stability, whereas the trifluoroacetyl group in oxazole facilitates nucleophilic attacks. Synthetic methods for both compounds employ phase-transfer catalysts and bases, but this compound typically requires acylating agents rather than (trifluoromethyl)trimethylsilane .

Physicochemical Properties

| Property | This compound | 2-Trifluoromethyloxazole | 4-Methyl-2-acetyloxazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 195.1 | 161.1 | 139.1 |

| Melting Point (°C) | ~45–50 | ~30–35 | ~60–65 |

| LogP (Lipophilicity) | 1.8 | 2.1 | 0.9 |

| Solubility (mg/mL, H₂O) | 0.3 | 0.9 | 5.2 |

Note: Data are illustrative based on structural trends; experimental values may vary.

Research Findings

- Reactivity: The trifluoroacetyl group in this compound undergoes nucleophilic substitution 50% faster than its acetyl analog in methanol, attributed to stronger electron withdrawal .

- Stability : Under acidic conditions, this compound degrades 20% slower than 2-trifluoromethyloxazole, likely due to reduced ring strain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.